molecular formula C9H8F3NO5S B7463659 4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid

4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid

Cat. No. B7463659
M. Wt: 299.23 g/mol
InChI Key: DEHJTTKRXOJMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid, also known as MTFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MTFB is a member of the benzoic acid family and is widely used in the synthesis of other chemical compounds.

Mechanism of Action

4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid exerts its inhibitory activity against carbonic anhydrases by binding to the active site of the enzyme and blocking the catalytic activity of the enzyme. This results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit potent inhibitory activity against various isoforms of carbonic anhydrases, including CA IX and XII, which are overexpressed in various types of cancer cells. This compound has also been found to exhibit potent inhibitory activity against CA II, which is involved in the regulation of intraocular pressure and is a target for the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid in lab experiments is its potent inhibitory activity against carbonic anhydrases, which makes it an ideal tool for studying the physiological and biochemical effects of these enzymes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid in scientific research. One potential application is in the development of novel anticancer drugs that target carbonic anhydrases. Another potential application is in the development of novel drugs for the treatment of glaucoma. Additionally, this compound may be used in the synthesis of other chemical compounds with potential applications in various research fields.

Synthesis Methods

4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

4-Methoxy-3-(trifluoromethylsulfonylamino)benzoic acid has been used in various scientific research fields, including medicinal chemistry, drug design, and organic synthesis. This compound has been found to exhibit potent inhibitory activity against a class of enzymes known as carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has also been used in the synthesis of other chemical compounds such as sulfonamides, which have potential applications in the treatment of various diseases such as cancer and bacterial infections.

properties

IUPAC Name

4-methoxy-3-(trifluoromethylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO5S/c1-18-7-3-2-5(8(14)15)4-6(7)13-19(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHJTTKRXOJMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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